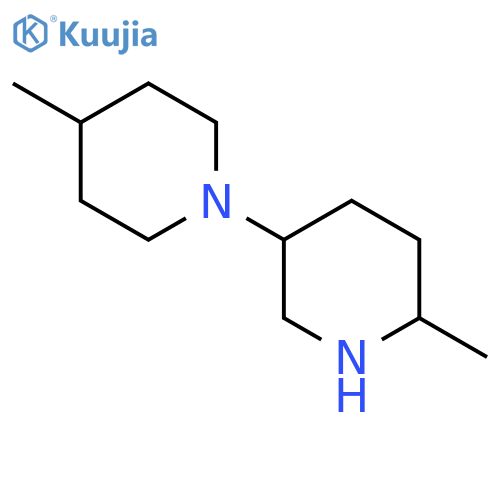Cas no 1341997-82-7 (4-Methyl-1-(6-methylpiperidin-3-yl)piperidine)

1341997-82-7 structure
商品名:4-Methyl-1-(6-methylpiperidin-3-yl)piperidine
CAS番号:1341997-82-7
MF:C12H24N2
メガワット:196.332363128662
CID:5273036
4-Methyl-1-(6-methylpiperidin-3-yl)piperidine 化学的及び物理的性質
名前と識別子
-
- 4-methyl-1-(6-methylpiperidin-3-yl)piperidine
- 1,3'-Bipiperidine, 4,6'-dimethyl-
- 4-Methyl-1-(6-methylpiperidin-3-yl)piperidine
-
- インチ: 1S/C12H24N2/c1-10-5-7-14(8-6-10)12-4-3-11(2)13-9-12/h10-13H,3-9H2,1-2H3
- InChIKey: IREOBIMJNQEFAC-UHFFFAOYSA-N
- ほほえんだ: N1(CCC(C)CC1)C1CNC(C)CC1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 173
- トポロジー分子極性表面積: 15.3
- 疎水性パラメータ計算基準値(XlogP): 2.1
4-Methyl-1-(6-methylpiperidin-3-yl)piperidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-697936-0.5g |
4-methyl-1-(6-methylpiperidin-3-yl)piperidine |
1341997-82-7 | 95.0% | 0.5g |
$739.0 | 2025-03-12 | |
| Enamine | EN300-697936-10.0g |
4-methyl-1-(6-methylpiperidin-3-yl)piperidine |
1341997-82-7 | 95.0% | 10.0g |
$3315.0 | 2025-03-12 | |
| Enamine | EN300-697936-0.05g |
4-methyl-1-(6-methylpiperidin-3-yl)piperidine |
1341997-82-7 | 95.0% | 0.05g |
$647.0 | 2025-03-12 | |
| Enamine | EN300-697936-1.0g |
4-methyl-1-(6-methylpiperidin-3-yl)piperidine |
1341997-82-7 | 95.0% | 1.0g |
$770.0 | 2025-03-12 | |
| Enamine | EN300-697936-2.5g |
4-methyl-1-(6-methylpiperidin-3-yl)piperidine |
1341997-82-7 | 95.0% | 2.5g |
$1509.0 | 2025-03-12 | |
| Enamine | EN300-697936-5.0g |
4-methyl-1-(6-methylpiperidin-3-yl)piperidine |
1341997-82-7 | 95.0% | 5.0g |
$2235.0 | 2025-03-12 | |
| Enamine | EN300-697936-0.25g |
4-methyl-1-(6-methylpiperidin-3-yl)piperidine |
1341997-82-7 | 95.0% | 0.25g |
$708.0 | 2025-03-12 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01057852-1g |
4-Methyl-1-(6-methylpiperidin-3-yl)piperidine |
1341997-82-7 | 95% | 1g |
¥4991.0 | 2023-04-03 | |
| Enamine | EN300-697936-0.1g |
4-methyl-1-(6-methylpiperidin-3-yl)piperidine |
1341997-82-7 | 95.0% | 0.1g |
$678.0 | 2025-03-12 |
4-Methyl-1-(6-methylpiperidin-3-yl)piperidine 関連文献
-
Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
-
David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407
-
N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620
1341997-82-7 (4-Methyl-1-(6-methylpiperidin-3-yl)piperidine) 関連製品
- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)
- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)
- 5435-92-7(2-Chloro-4-phenylbenzonitrile)
- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)
- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)
- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)
- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)
- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)
- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)
- 61549-49-3(9-Decenenitrile)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
